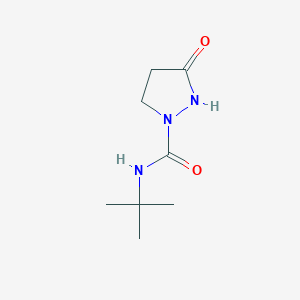

N-tert-butyl-3-oxopyrazolidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

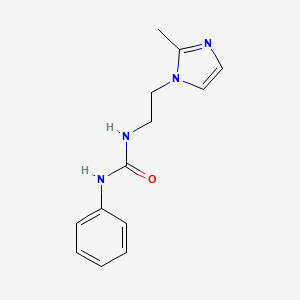

N-tert-butyl-3-oxopyrazolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBOA and is a potent inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the uptake of glutamate, which is an important neurotransmitter in the central nervous system. The inhibition of EAATs by TBOA has been shown to have significant effects on the physiological and biochemical processes in the body.

Aplicaciones Científicas De Investigación

Ring-Opening Polymerization

N-tert-butyl-3-oxopyrazolidine-1-carboxamide: is utilized in the controlled ring-opening polymerization of N-substituted glycine derived N-carboxyanhydrides. This process leads to the creation of well-defined peptoid-based polyacids. These polymers, which mimic the structure of polypeptides, are valuable for constructing supramolecular assemblies with stimuli-responsive properties .

Synthesis of N-tert-Butyl Amides

The compound serves as a catalyst in the synthesis of N-tert-butyl amides. This reaction is crucial for producing a series of compounds with excellent yields. These amides are found in various drugs, showcasing the compound’s significance in pharmaceutical synthesis .

Deprotection of N-Boc Group

In organic synthesis, N-tert-butyl-3-oxopyrazolidine-1-carboxamide is employed for the mild deprotection of the N-Boc group from structurally diverse compounds. This method is essential for the selective formation of bonds in complex molecules, particularly in medicinal chemistry .

Excited-State Dynamics in Organic Solvents

The compound is investigated for its role in the excited-state dynamics of carbazole and tert-butyl-carbazole in organic solvents. Understanding these dynamics is vital for the development of organic optoelectronic materials, where carbazole-based units are core components .

Photophysics of Carbazole Compounds

N-tert-butyl-3-oxopyrazolidine-1-carboxamide: is also relevant in the study of the photophysics of carbazole compounds. The tert-butyl substituents influence the photophysical properties, which is important for interpreting carbazole relaxation in complex environments .

Polymer Chain Length Control

The compound aids in the controlled synthesis of polymers with quantitative functional sidechain presence and tailorable polymer chain length. This is particularly useful in the design of biomimetic polymers prized for their biocompatibility and stimuli-responsive characteristics .

Propiedades

IUPAC Name |

N-tert-butyl-3-oxopyrazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-8(2,3)9-7(13)11-5-4-6(12)10-11/h4-5H2,1-3H3,(H,9,13)(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUHQBCGPWCMUOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N1CCC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butyl-3-oxopyrazolidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2577460.png)

![2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane](/img/structure/B2577463.png)

![2-[(2-chloroacetyl)amino]-N-(4-chloro-2-methoxy-5-methylphenyl)benzamide](/img/structure/B2577465.png)

![(2E)-azepan-2-ylidene[(2-fluoro-4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2577466.png)

![1-[(4-methylphenyl)methyl]-N-{4-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2577469.png)

![N-(2-chlorobenzyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2577472.png)

![6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2577475.png)